Folic Acid Sulfosuccinimidyl Ester Sodium Salt (Technical Grade)
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Overview
Description
Folic Acid Sulfosuccinimidyl Ester Sodium Salt (Technical Grade) is a compound with the molecular formula C23H21N8NaO11S and a molecular weight of 640.51 . It is primarily used in research and is not intended for human or veterinary use. This compound is a derivative of folic acid, which is essential for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dissolve folic acid, NHS, and sulfo-NHS: in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Add the coupling agent: DCC or DIC to the reaction mixture and stir for a period of time to activate the carboxylic acid group of folic acid.
Add sodium hydroxide: to the reaction mixture to neutralize the acid byproduct and form the final product, Folic Acid Sulfosuccinimidyl Ester Sodium Salt.
Purify the product: by precipitation or chromatography and dry under vacuum.
Chemical Reactions Analysis
Types of Reactions
Folic Acid Sulfosuccinimidyl Ester Sodium Salt undergoes various types of reactions, primarily used in bioconjugation techniques. These reactions include:
Substitution Reactions: The NHS ester group can react with primary amines to form stable amide bonds.
Hydrolysis: The ester group can hydrolyze in the presence of water, leading to the formation of folic acid and NHS.
Common Reagents and Conditions
Primary Amines: Used in bioconjugation to form amide bonds.
Water: Can cause hydrolysis of the ester group.
Major Products Formed
Amide Bonds: Formed during bioconjugation with primary amines.
Folic Acid and NHS: Formed during hydrolysis.
Scientific Research Applications
Folic Acid Sulfosuccinimidyl Ester Sodium Salt is widely used in scientific research, including:
Chemistry: Used in the chemical synthesis of peptides and surface activation of chromatographic supports.
Biology: Utilized in protein labeling by fluorescent dyes and enzymes.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of microbeads, nanoparticles, and microarray slides.
Mechanism of Action
Folic Acid Sulfosuccinimidyl Ester Sodium Salt exerts its effects through the conversion of folic acid to tetrahydrofolic acid and methyltetrahydrofolate by dihydrofolate reductase (DHFR). These compounds are essential for the synthesis of purines, pyrimidines, and methionine, which are incorporated into DNA or protein.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: Similar in their use for bioconjugation techniques.
Sulfo-N-Hydroxysuccinimide (Sulfo-NHS) Esters: Also used in bioconjugation and have similar properties.
Uniqueness
Folic Acid Sulfosuccinimidyl Ester Sodium Salt is unique due to its derivation from folic acid, which is essential for DNA and protein synthesis. This makes it particularly useful in applications requiring the incorporation of folic acid derivatives.
Properties
Molecular Formula |
C23H21N8NaO11S |
---|---|
Molecular Weight |
640.5 g/mol |
IUPAC Name |
sodium;1-[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C23H22N8O11S.Na/c24-23-29-18-17(20(35)30-23)27-12(9-26-18)8-25-11-3-1-10(2-4-11)19(34)28-13(22(37)38)5-6-16(33)42-31-15(32)7-14(21(31)36)43(39,40)41;/h1-4,9,13-14,25H,5-8H2,(H,28,34)(H,37,38)(H,39,40,41)(H3,24,26,29,30,35);/q;+1/p-1/t13-,14?;/m0./s1 |
InChI Key |
VZYVGSKPAVAFKQ-GPFYXIAXSA-M |
Isomeric SMILES |
C1C(C(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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